7,8-Dimethoxy-3,4-dihydroisoquinoline

Catalog No.
S593230
CAS No.
75877-72-4
M.F
C11H13NO2
M. Wt
191.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7,8-Dimethoxy-3,4-dihydroisoquinoline

CAS Number

75877-72-4

Product Name

7,8-Dimethoxy-3,4-dihydroisoquinoline

IUPAC Name

7,8-dimethoxy-3,4-dihydroisoquinoline

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

InChI

InChI=1S/C11H13NO2/c1-13-10-4-3-8-5-6-12-7-9(8)11(10)14-2/h3-4,7H,5-6H2,1-2H3

InChI Key

FWFCAKKLGOGABS-UHFFFAOYSA-N

SMILES

COC1=C(C2=C(CCN=C2)C=C1)OC

Synonyms

3,4-Dihydroisobackebergine; Dehydrolemaireocereine

Canonical SMILES

COC1=C(C2=C(CCN=C2)C=C1)OC

The exact mass of the compound 7,8-Dimethoxy-3,4-dihydroisoquinoline is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Isoquinolines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

7,8-Dimethoxy-3,4-dihydroisoquinoline (CAS 75877-72-4) is a specialized bicyclic imine and a critical precursor for the synthesis of 7,8-disubstituted isoquinoline alkaloids, such as renieramycins, cularines, and specific aporphines. Unlike its ubiquitous 6,7-dimethoxy counterpart, the 7,8-isomer features a sterically demanding substitution pattern that directly influences its reactivity and spatial geometry. In industrial and analytical settings, it is primarily procured as an advanced building block to bypass difficult regioselective cyclization steps, and as an essential, pharmacopeial-grade reference standard for the impurity profiling of isoquinoline-based active pharmaceutical ingredients (APIs) .

Substituting 7,8-dimethoxy-3,4-dihydroisoquinoline with the widely available 6,7-dimethoxy isomer fundamentally alters the regiochemistry of downstream products, leading to a complete loss of target binding affinity in sterically sensitive applications like DNA minor groove alkylation. Furthermore, attempting to synthesize the 7,8-isomer in-house using the standard Bischler-Napieralski cyclization of 2,3-dimethoxyphenethylamine generally fails or yields complex mixtures; the cyclization strongly favors the less hindered para-position, predominantly forming the undesired 5,6-dimethoxy isomer [1]. Consequently, direct procurement of the 7,8-isomer is required to ensure correct pharmacophore orientation and to avoid low-yielding, multi-step synthetic workarounds like the selective oxidation of tetrahydroisoquinolines.

Regioselectivity in Primary Ring Closure (Bischler-Napieralski)

The synthesis of dimethoxy-dihydroisoquinolines via the Bischler-Napieralski reaction is highly dependent on the methoxy substitution pattern. While 3,4-dimethoxyphenethylamine smoothly cyclizes to the 6,7-dimethoxy isomer in high yields, the cyclization of 2,3-dimethoxyphenethylamine is sterically hindered at the ortho position. This directs the electrophilic attack primarily to the para position, resulting in poor yields of the 7,8-dimethoxy isomer and favoring the 5,6-dimethoxy byproduct. Because this direct route is inefficient, the 7,8-imine is typically prepared via alternative, longer routes such as the KMnO4 oxidation of 7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline [1].

Evidence DimensionRegiochemical preference in Bischler-Napieralski cyclization
Target Compound Data7,8-Dimethoxy-3,4-dihydroisoquinoline (Highly disfavored due to steric hindrance at the ortho position)
Comparator Or Baseline6,7-Dimethoxy-3,4-dihydroisoquinoline (Readily formed in high yields >80% from 3,4-dimethoxyphenethylamine)
Quantified DifferenceDirect cyclization to the 7,8-isomer is severely restricted, requiring alternative multi-step routes (e.g., KMnO4 oxidation of tetrahydroisoquinolines).
ConditionsStandard electrophilic ring closure (POCl3, heat)

Procuring this specific isomer saves significant process time and resources by bypassing a notoriously non-selective and low-yielding cyclization step.

Reactivity for C1-Functionalization in Alkaloid Synthesis

For the elaboration of complex isoquinoline alkaloids, the oxidation state of the nitrogen-containing ring is critical. 7,8-Dimethoxy-3,4-dihydroisoquinoline possesses a reactive cyclic imine (C=N) bond, making the C1 position highly electrophilic and susceptible to direct nucleophilic attack by organometallic reagents or enolates. In contrast, the fully saturated 7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline requires prior oxidative activation (e.g., to an iminium ion) before C1 substitution can occur[1]. Utilizing the dihydroisoquinoline directly eliminates the need for harsh oxidants in the presence of sensitive functional groups.

Evidence DimensionC1-Electrophilicity for nucleophilic addition
Target Compound Data7,8-Dimethoxy-3,4-dihydroisoquinoline (Contains reactive imine, allows direct C1 alkylation)
Comparator Or Baseline7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (Fully saturated, requires prior oxidation to iminium ion)
Quantified DifferenceSaves 1 discrete oxidation step and avoids over-oxidation byproducts during 1-substitution.
ConditionsSynthesis of 1-substituted isoquinoline alkaloids

Buyers synthesizing 1-benzyl or 1-alkyl isoquinoline alkaloids should procure the dihydro-form to streamline their synthetic route and improve overall yields.

Structural Specificity in API Impurity Profiling

In the quality control of isoquinoline-based APIs, regulatory bodies (such as the EP and USP) require exact structural matches for impurity quantification. 7,8-Dimethoxy-3,4-dihydroisoquinoline exhibits a distinct chromatographic retention time and NMR chemical shift profile compared to the 6,7-dimethoxy isomer, primarily due to the differing electronic and steric environment of the methoxy groups relative to the imine nitrogen . Using the incorrect isomer as a reference standard leads to inaccurate integration and failure to meet ICH validation criteria for toxicological evaluation.

Evidence DimensionAnalytical specificity for API impurity profiling
Target Compound Data7,8-Dimethoxy-3,4-dihydroisoquinoline (Exact structural match for 7,8-substituted impurities)
Comparator Or Baseline6,7-Dimethoxy-3,4-dihydroisoquinoline (Non-compliant for 7,8-impurity quantification)
Quantified DifferenceProvides 100% structural concordance required for ICH/EP method validation, whereas the 6,7-isomer fails to match retention and spectral data.
ConditionsHPLC/NMR impurity profiling under ICH guidelines

Analytical laboratories must procure the exact 7,8-isomer to ensure compliance with EP/USP specifications during API stability and degradation studies.

Precursor for 7,8-Dioxygenated Alkaloid Synthesis

Essential for synthesizing cularine, renieramycin, and specific aporphine alkaloids where the 7,8-methoxy pattern is strictly required for biological activity (e.g., DNA minor groove binding). Procuring this intermediate bypasses the low-yielding regioselective cyclization of 2,3-dimethoxyphenethylamine [1].

Building Block for 1-Substituted Isoquinolines

Ideal starting material for generating libraries of 1-alkyl or 1-benzyl isoquinolines via direct nucleophilic addition to the imine, bypassing the need to oxidize fully saturated tetrahydroisoquinoline precursors [1].

Pharmacopeial Reference Standard for API Quality Control

Used as an EP/USP-traceable analytical standard for identifying and quantifying specific process impurities or degradation products in isoquinoline-based pharmaceutical manufacturing, where the 6,7-isomer cannot serve as a valid surrogate.

XLogP3

1.3

Other CAS

75877-72-4

Wikipedia

7,8-Dimethoxy-3,4-dihydroisoquinoline

Dates

Last modified: 04-14-2024

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